Ruthenium(IV) oxide

Description

Structure

2D Structure

Properties

IUPAC Name |

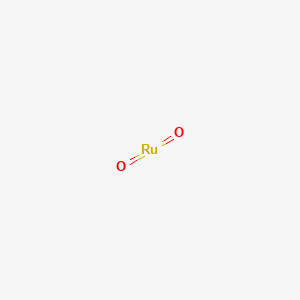

dioxoruthenium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2O.Ru | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOCIAKWEIIZHES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Ru]=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

RuO2, O2Ru | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Record name | Ruthenium(IV) oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Ruthenium(IV)_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0065193 | |

| Record name | Ruthenium oxide (RuO2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.1 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Black odorless powder; Hygroscopic; [Alfa Aesar MSDS] | |

| Record name | Ruthenium dioxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17156 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

12036-10-1, 11113-84-1 | |

| Record name | Ruthenium dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12036-10-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ruthenium oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011113841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ruthenium dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012036101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ruthenium oxide (RuO2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ruthenium oxide (RuO2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ruthenium (IV) oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.660 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies and Advanced Fabrication Techniques for Ruthenium Iv Oxide

Control of Morphology and Crystallinity During Ruthenium(IV) Oxide Synthesis

The ability to precisely control the morphology and crystallinity of this compound (RuO2) during synthesis is paramount for tailoring its properties for specific applications. Various synthesis parameters and techniques are employed to achieve desired nanostructures and crystalline phases.

Influence of Synthesis Parameters on this compound Morphology

Synthesis parameters significantly influence the resulting morphology of RuO2 nanostructures. For instance, in thermal evaporation methods, varying the concentration, flow rate, and pressure of oxygen can lead to different shapes of RuO2 nanostructures researchgate.net.

Table 1: Influence of Oxygen Flow Rate on RuO2 Nanorod Morphology (Thermal Evaporation) researchgate.net

| O2 Flow Rate (sccm) | Pressure (torr) | Resulting Morphology |

| 100 | 3 | Polygonal prism-like nanorods with flat tips |

| 300 | 3 | Club-shaped nanorods with obelisk tip |

| 600 | 3 | Club-shaped nanorods with obelisk tip |

| 1800 | 3 | Hollow rods with square tip |

The presence of inert gases, such as argon, can also suppress the growth of certain nanostructures. For example, a mixture of O2 and Ar at a total flow rate of 600 sccm can lead to the formation of short club-shaped nanorods researchgate.net. Pressure is another critical factor; at a fixed O2 flow rate of 600 sccm, a pressure of 3 torr results in club-shaped RuO2 nanorods, while higher pressures (380 and 760 torr) can yield both linear club-shaped and pine tree-like hierarchical RuO2 nanorods researchgate.net.

Surfactants are often utilized to control the morphological evolution of nanocrystals by selectively adsorbing and desorbing on different crystal faces, thereby kinetically controlling their growth rates ijnnonline.net. For example, octanoic acid can be used as a pro-surfactant in the chemical precipitation synthesis of RuO2 nanoparticles, resulting in sphere-like nanoparticles with an average size of 50 nm ijnnonline.net. Similarly, polyethylene (B3416737) glycol (PEG) has been shown to act as a stabilizer, inducing a change in the morphology of ruthenium oxide from spherical nanoparticles to one-dimensional nanorods during co-precipitation synthesis mdpi.com. PEG has also been used in hydrothermal synthesis to prepare RuO2 nanosheets researchgate.netresearchgate.netdntb.gov.ua.

Engineering of this compound Nanostructures (Nanorods, Nanosheets, Nanoparticles)

Various advanced techniques enable the engineering of specific RuO2 nanostructures:

Nanorods:

Thermal Evaporation: RuO2 nanorods can be synthesized by thermal evaporation of RuO2 powder, with morphology controlled by oxygen flow rate and pressure researchgate.net.

Solution-based Synthesis: RuO2 nanorods can be produced in solution from ruthenium trichloride (B1173362) (RuCl3) and chloroplatinic acid using zinc powder as a reducing agent aip.org. Concentration and temperature gradients are identified as driving forces for their growth aip.org.

Thermal Conversion of Amorphous Precursors: Single crystalline RuO2 nanorods can be synthesized by the thermal conversion of amorphous ruthenium oxide nanoparticle precursors (RuO2·xH2O nanoparticles) in ambient air, allowing for control over shape and size by varying heat-treatment conditions researchgate.net.

Sol-Gel Template-Assisted Synthesis: Crystalline RuO2 nanowires with diameters of approximately 128 ± 15 nm can be produced via a template-assisted sol-gel technique, followed by treatment at 600 °C in air. These nanowires are polycrystalline, composed of interconnected, highly crystalline nanoparticles around 25 nm in size acs.org.

Nanosheets:

Hydrothermal Synthesis: RuO2 nanosheets can be prepared through a simple hydrothermal synthesis route, with or without the presence of polyethylene glycol (PEG) as a surfactant researchgate.netdntb.gov.ua.

Elemental Exfoliation: Unilamellar crystallites of conductive ruthenium oxide, approximately 1 nm thick, can be obtained by the elemental exfoliation of a protonic layered ruthenate (H0.2RuO2·0.5H2O) with an α-NaFeO2-related crystal structure. These nanosheets exhibit a well-defined crystalline structure with hexagonal symmetry acs.org.

Wet Chemical Approach: Spherical and sheet-like RuO2 nanomaterials have been prepared via a wet chemical approach, with PEG surfactant facilitating the formation of sheet-like features with lengths and widths exceeding 1 µm and 250 nm, respectively researchgate.net.

Nanoparticles:

Chemical Precipitation: RuO2 nanoparticles can be synthesized from RuCl3·xH2O via a precipitation process, often in the presence of surfactants like octanoic acid, yielding sphere-like nanoparticles around 50 nm ijnnonline.net. A simple co-precipitation method followed by annealing at 300 °C for 6 hours can also produce ultrafine RuO2 nanoparticles mdpi.com.

Green Biosynthesis: Environmentally friendly methods utilize natural extracts, such as Aspalathus linearis, as reducing/oxidizing and capping agents to synthesize RuO2 nanoparticles rsc.org. Biologically reduced nanoparticles have been shown to be crystalline, spherical, with an average size of 13 nm scispace.com.

Sol-Gel Deposition: Ultrafine, hydrated amorphous RuO2 particles (1.0–2.0 nm) can be uniformly anchored on reduced graphene oxide (RGO) nanosheets through an in situ sol-gel deposition of RuO2 nanoparticles on graphene oxide (GO), followed by reduction of GO in a strong alkaline medium at low temperatures rsc.org.

Phase Control in this compound (Anhydrous vs. Hydrous, Rutile vs. Amorphous)

Controlling the phase of RuO2, particularly between anhydrous and hydrous forms, and between rutile and amorphous structures, is crucial as it dictates the material's properties, including its electrochemical performance.

Table 2: Characteristics of Anhydrous and Hydrous Ruthenium Oxides acs.orgresearchgate.netresearchgate.net

| Property | Anhydrous RuO2 (Rutile) | Hydrous RuO2 (RuO2·xH2O) |

| Structure | Rutile structure: chains of RuO6 octahedra linked in three dimensions acs.orgresearchgate.net | RuO2·0.29H2O: rutile-like at RuO6 core, less connected and progressively disordered beyond acs.orgresearchgate.net. RuO2·2.32H2O: chains of disordered RuO6 octahedra with no chain-to-chain linking or 3D order acs.orgresearchgate.net. Generally amorphous at lower temperatures researchgate.net. |

| Crystallinity | Crystalline acs.orgresearchgate.netresearchgate.net | Amorphous or partially ordered rsc.orgrsc.orgacs.orgresearchgate.netresearchgate.net |

| Specific Capacitance | Lower acs.orgresearchgate.net | High, up to 720 F/g/proton acs.orgresearchgate.netresearchgate.net |

| Conductivity | High aip.org | Mixed electron-proton conductor acs.orgresearchgate.net |

| Stability (OER) | More stable acs.org | Less stable, prone to dissolution acs.org |

Anhydrous vs. Hydrous:

Hydrous Ruthenium Oxide (RuO2·xH2O): Also known as hydrous ruthenium oxide or ruthenium dioxide hydrate, it is often synthesized at lower temperatures and typically exhibits an amorphous or partially ordered structure rsc.orgresearchgate.netresearchgate.netosti.govsigmaaldrich.com. Hydrous RuO2 is a mixed electron-proton conductor and is known for its high specific capacitance, reaching up to 720 F/g/proton acs.orgresearchgate.netresearchgate.net. The amount of water (x) influences the degree of disorder; for instance, RuO2·2.32H2O is greatly disordered with no structural correlations beyond the Ru-Ru peak at 2.8 Å, while RuO2·0.29H2O is rutile-like at the RuO6 core but less connected beyond it acs.orgresearchgate.netresearchgate.net.

Anhydrous Ruthenium Oxide (RuO2): This form typically possesses a rutile structure, characterized by chains of RuO6 octahedra linked in three dimensions acs.orgresearchgate.netresearchgate.net. Anhydrous RuO2 is generally formed at higher calcination temperatures (e.g., above 350 °C) acs.org. While hydrous forms offer high capacitance, anhydrous rutile RuO2 is often more stable under conditions like the oxygen evolution reaction (OER) acs.org.

Rutile vs. Amorphous:

Rutile Phase: The rutile structure is the thermodynamically stable crystalline phase of RuO2 acs.orgresearchgate.net. It can be synthesized through methods like thermal evaporation researchgate.net or by annealing amorphous precursors at higher temperatures researchgate.netacs.org. Ionic liquid-assisted synthesis has also been reported for preparing rutile phase RuO2 nanoplatelets researchgate.net.

Amorphous Phase: Amorphous RuO2 is often obtained through wet chemical methods, such as co-precipitation or sol-gel processes, especially at lower synthesis or annealing temperatures mdpi.comrsc.orgrsc.orgacs.orgoaepublish.com. For example, green biosynthesis of RuO2 nanoparticles can result in an amorphous nature rsc.org. Ultrafine, hydrated amorphous RuO2 particles can be formed via sol-gel deposition rsc.org. Amorphous ruthenium oxides are generally more active but less stable during the oxygen evolution reaction compared to their crystalline counterparts acs.org. The liquid phase method, which involves dissolving desired atoms or molecules in a liquid solution and then forming amorphous catalysts, allows for easy control of reaction conditions and diverse catalyst morphology oaepublish.com.

Advanced Structural Characterization and Morphological Analysis of Ruthenium Iv Oxide Materials

Crystallographic and Phase Analysis of Ruthenium(IV) Oxide

The structural integrity and phase purity of this compound are fundamental to its properties. Various diffraction techniques are employed to elucidate its crystalline nature, phase transformations, and structural details at both macroscopic and nanoscale levels.

X-Ray Diffraction (XRD) for this compound Crystallinity and Phase Identification

X-ray Diffraction (XRD) is a primary technique for assessing the crystallinity and identifying the phases present in this compound materials sphinxsai.comumn.edumdpi.com. Crystalline RuO2 typically exhibits sharp and intense diffraction peaks, which confirm its crystalline nature and tetragonal structure sphinxsai.comijnnonline.net.

Characteristic diffraction peaks for tetragonal RuO2 are consistently observed at specific 2θ values, corresponding to distinct crystallographic planes. For instance, peaks at approximately 28.0°, 35.1°, 40.1°, 54.3°, and 69.6° are commonly indexed to the (110), (101), (200), (211), and (031) reflections, respectively nih.govacs.org. These patterns are often cross-referenced with standard databases, such as JCPDS Card Numbers 65-2824 and 21-1172 for tetragonal RuO2 sphinxsai.comijnnonline.net.

The degree of crystallinity in RuO2 is directly reflected in the intensity and sharpness of its XRD peaks. Higher synthesis or annealing temperatures, typically 400 °C or above, leading up to 600 °C, are known to promote better crystallization and result in more well-defined diffraction patterns nih.govacs.orgrsc.orgchalmers.se. Conversely, broad and ill-defined peaks are indicative of amorphous or hydrous RuO2 structures nih.govacs.org.

The crystallite size of RuO2 can be quantitatively determined from XRD data using the Scherrer equation: D = kλ/(βcosθ) ijnnonline.netmdpi.com. In this equation, D represents the crystallite size, K is a shape factor (commonly approximated as 0.9), λ is the X-ray wavelength (e.g., 1.54056 Å for Cu Kα radiation), β is the full width at half maximum (FWHM) of the diffraction peak in radians, and θ is the diffraction angle ijnnonline.netmdpi.com. Reported average crystallite sizes for RuO2 have been found in the range of 63–73 nm mdpi.com.

Advanced Diffraction Techniques for this compound Nanostructures

For the detailed structural characterization of this compound nanostructures, advanced diffraction techniques such as High-Resolution Transmission Electron Microscopy (HRTEM) and Selected Area Electron Diffraction (SAED) are indispensable acs.orgrsc.orgscispace.comacs.orgresearchgate.netresearchgate.net.

HRTEM images provide direct visualization of lattice fringes, which serve as evidence of high crystallinity and allow for the precise measurement of interplanar spacings within RuO2 nanoparticles. For example, an interplanar spacing of 0.255 nm has been specifically attributed to the (101) plane of RuO2 acs.org.

SAED patterns, obtained from specific areas of the sample, yield diffraction rings or spots that confirm the crystalline nature of the nanoparticles. These patterns can be indexed to specific RuO2 crystallographic planes, including (110), (101), (200), and (211) rsc.orgresearchgate.netresearchgate.netresearchgate.net. The presence of diffuse "halo" rings in SAED patterns, rather than sharp spots, is indicative of an amorphous structure rsc.org. Beyond structural confirmation, these advanced techniques also offer valuable insights into the morphology and size distribution of RuO2 nanoparticles. For instance, TEM has been used to characterize RuO2 nanoparticles with an average diameter of 2.4 ± 0.5 nm scispace.com.

Rutile Structure Investigations of Crystalline this compound

Anhydrous this compound (RuO2) predominantly crystallizes in the rutile structure wikipedia.orgnih.govacs.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.netmaterialsproject.orgmatec-conferences.orgarxiv.orgacs.orgwikidoc.orglookchem.comiphy.ac.cnifpan.edu.pltandfonline.comcsic.esaps.orgrsc.org. This crystal structure is tetragonal, belonging to the P42/mnm space group (No. 136) nih.govmaterialsproject.orgmatec-conferences.orgarxiv.orgifpan.edu.pl.

Within the rutile structure, each Ru4+ ion is octahedrally coordinated by six oxygen atoms, forming RuO6 octahedra researchgate.netmaterialsproject.orgmatec-conferences.orgarxiv.orgifpan.edu.pl. These octahedra are interconnected in a three-dimensional network by sharing edges along the c-axis and corners perpendicular to it researchgate.netresearchgate.netmaterialsproject.org. The oxygen atoms, in turn, exhibit a trigonal planar coordination with three adjacent Ru4+ atoms materialsproject.orgmatec-conferences.org.

Lattice parameters for crystalline rutile RuO2 have been consistently reported across various studies, showing good agreement. Representative values for the tetragonal unit cell parameters are presented in Table 1.

Table 1: Reported Lattice Parameters for Crystalline this compound (Rutile Structure)

| Parameter | Value (Å) | Reference |

| a, b | 4.49 | acs.orgmatec-conferences.orgarxiv.orgiphy.ac.cn |

| c | 3.11 | acs.orgmatec-conferences.orgarxiv.orgiphy.ac.cn |

| a, b | 4.5200 | sphinxsai.com |

| c | 3.1272 | sphinxsai.com |

| a | 4.543 | materialsproject.org |

| c | 3.140 | materialsproject.org |

| a | 4.53 | acs.org |

| c | 3.12 | acs.org |

| a | 4.511 ± 0.005 | aps.org |

| c | 3.078 ± 0.005 | aps.org |

The Ru-O bond distances within the RuO6 octahedra are also well-defined. Studies indicate four oxygen ions at approximately 1.984 Å and two axial oxygen ions at about 1.942 Å from the central Ru4+ ion researchgate.net. Other findings report two shorter Ru-O bond lengths of 1.96 Å and four longer ones of 2.01 Å materialsproject.org. Theoretical models of the rutile RuO2 structure identify significant single scattering paths, including Ru-O at 1.942 Å (coordination number n=2), Ru-O at 1.984 Å (n=4), Ru-Ru at 3.107 Å (n=2), and Ru-Ru at 3.535 Å (n=8) researchgate.net.

Characterization of Amorphous and Hydrous this compound Structures

Hydrous ruthenium oxide (RuO2·xH2O or RuOxHy) frequently exhibits an amorphous nature, which contributes to its variable composition and is typically manifested in broad, undefined peaks in XRD patterns nih.govacs.orgresearchgate.netacs.orgbohrium.comresearchgate.netccspublishing.org.cnpsu.edu. The precise correlation between the structure and properties of hydrous RuO2 is often less understood due to this inherent amorphous character researchgate.netacs.org.

XRD profiles of highly hydrous RuO2, such as RuO2·2.32H2O, display broad features, indicating a lack of long-range atomic order researchgate.netacs.org. As the water content decreases, for instance in RuO2·0.29H2O, the material's structure becomes more rutile-like at the RuO6 core, though it remains less connected and progressively disordered beyond this central core researchgate.netacs.org. In contrast, anhydrous RuO2 possesses a well-defined rutile structure with three-dimensional linkages of RuO6 octahedra researchgate.netacs.org.

The presence of structural water within hydrous RuO2 significantly influences its properties, including proton mobility, which is particularly relevant for applications such as supercapacitors nih.govpsu.edu. Thermal treatment is a common method to induce crystallization in amorphous and hydrous RuO2. Annealing at temperatures of 400 °C or higher is generally required to achieve full crystallization of RuO2, resulting in the appearance of sharp, well-defined diffraction peaks nih.govacs.orgpsu.eduresearchgate.net.

Beyond conventional XRD, Pair Distribution Function (PDF) analysis can reveal short-range structural order (extending up to 2-3 nm) even in materials that are predominantly amorphous RuO2. This suggests the presence of small Ru nanocrystallites embedded within an amorphous RuO2 matrix researchgate.net.

Spectroscopic Characterization Techniques for this compound

Spectroscopic methods provide invaluable insights into the electronic states, surface composition, and chemical bonding within this compound materials.

X-Ray Photoelectron Spectroscopy (XPS) of this compound Surfaces

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique widely employed to analyze the elemental composition, chemical states, and oxidation states of ruthenium and oxygen on the surface of RuO2 materials rsc.orgresearchgate.netmaterialsproject.orgarxiv.orgresearchgate.netresearchgate.netrsc.org.

XPS is particularly effective for identifying different ruthenium oxidation states, such as Ru(IV) characteristic of RuO2, and detecting the presence of other states like Ru(0) or Ru(III) in mixed-phase or partially reduced materials rsc.org. The analysis of the Ru 3d5/2 XP-spectra is often utilized to track structural transitions, such as the transformation from an amorphous to a crystalline state in hydrous ruthenium oxide powders upon annealing researchgate.net.

Furthermore, the peak shape and binding energy shifts in the O 1s XP-spectra provide critical information regarding the material's composition and the identification of various oxygen species present on the surface. These can include lattice oxygen, hydroxyl groups, and adsorbed water molecules researchgate.net. XPS analysis can thus confirm the successful formation of RuO2 and identify associated functional groups bohrium.com. High-resolution XPS scans of both the 3d and 3p Ru peaks are routinely presented to characterize the electronic structure and surface chemistry of RuO2 acs.org.

Microscopic and Nanoscale Morphological Investigations of this compound

Transmission Electron Microscopy (TEM) for this compound Nanostructures

Transmission Electron Microscopy (TEM) is a powerful technique for the detailed structural analysis, shape, and size distribution of RuO2 nanostructures mdpi.comresearchgate.net. Low-magnification TEM micrographs often reveal the formation of tiny, tetragonal RuO2 nanoparticles, which may exhibit slight agglomeration mdpi.comresearchgate.net. These small nanoparticles can aggregate to form larger, nearly spherical shapes, with average diameters reported to be around 28 nm mdpi.com. In some synthesis methods, such as those involving ionic liquids, stable RuO2 nanoparticles with a narrow size distribution, typically 2-3 nm in diameter, can be achieved scispace.comscielo.br.

TEM studies have been instrumental in observing the morphology of RuO2, including nanoparticles with average grain sizes around 20 nm, and even platelet-shaped nanostructures mdpi.comresearchgate.netresearchgate.net. For instance, RuO2 nanoplatelets can exhibit distinct orientations, with some oriented in the (110) direction and neighboring particles in the (011) direction, showing lattice distances of 3.1 Å and 2.5 Å, respectively researchgate.net. The technique also helps in confirming the high crystallinity of synthesized RuO2 nanoparticles, often in their tetragonal phase researchgate.net.

The specific surface area of RuO2 nanoparticles, determined by methods like the multipoint BET equation, has been found to be approximately 64.5 m²/g, which correlates with their observed nanoscale morphology mdpi.com. TEM also plays a role in assessing the stability of RuO2 nanoparticles, showing no significant change in morphology or size even after extensive cycling in electrochemical applications researchgate.net.

High-Resolution TEM for Interface Analysis in this compound Composites

High-Resolution Transmission Electron Microscopy (HRTEM) provides atomic-scale insights into the crystal structure, phase, and growth direction of RuO2 nanoparticles and, critically, the characteristics of interfaces in RuO2 composites mdpi.comacs.org. HRTEM images of RuO2 nanoparticles often depict well-resolved lattice fringes. For example, lattice fringe distances of 0.228 nm have been ascribed to the (200) facets of RuO2 in heterogeneous interfaces rsc.org. Similarly, lattice fringes corresponding to the (101) and (110) planes in the Miller indices are pronounced in rutile RuO2 nanoparticles researchgate.netacs.orgresearchgate.net. An average lattice distance of 3.210 ± 0.05 Å for the (110) plane and 2.560 ± 0.05 Å for the (101) plane has been reported for ruthenium oxide nanoparticles researchgate.net.

HRTEM is particularly valuable for analyzing interfaces in composite materials, such as RuO2/NiRu or RuO2/TiO2 systems rsc.orgupc.edu. In RuO2/NiRu interfaces, HRTEM can resolve lattice fringe distances for both RuO2 and the alloy, confirming the formation of heterogeneous interfaces rsc.org. For RuO2 loaded on TiO2 nanorods, HRTEM and HAADF-STEM micrographs can reveal the distribution of RuO2 nanoclusters and the well-resolved fringe spacing of the TiO2 support, indicating the single-crystalline nature of the support upc.edu. The technique can also confirm the formation of core-shell structures, like RuO2@IrO2/C, by showing distinct lattice stripes and elemental distribution through EDX line scans researchgate.net.

The ability of HRTEM to visualize atomic arrangements at interfaces is crucial for understanding synergistic effects in composite catalysts. For instance, the enhanced charge separation at the RuO2-TiO2 interface, which impacts catalytic activity, can be inferred from detailed HRTEM analysis upc.edu.

Surface and Interface Structural Probing of this compound

The surface and interface structures of this compound are critical in determining its functional properties, especially in catalytic and charge storage applications researchgate.netarxiv.org. Probing these regions involves understanding surface reconstructions, defect chemistry, and the nature of interfacial interactions in composites.

Surface Reconstruction Studies on this compound

The structure, chemical composition, and properties of RuO2 surfaces are highly dependent on external conditions, such as oxygen partial pressure and temperature researchgate.netarxiv.orgresearchgate.net. The most stable surface of rutile-like RuO2 is the (110) surface, which is of significant interest for catalysis, sensing, and charge storage researchgate.netarxiv.org.

Studies using evolutionary prediction methods, such as USPEX, have identified stable reconstructions of the RuO2 (110) surface researchgate.netarxiv.org. Two prominent stable reconstructions found are RuO4-(2x1) and RuO2-(1x1) researchgate.netarxiv.org. The RuO4-(2x1) reconstruction is particularly stable across a wide range of environmental conditions and its simulated Scanning Tunneling Microscopy (STM) images align well with experimental data researchgate.netarxiv.orgnih.gov. This reconstruction is also more thermodynamically stable than previously proposed structures and helps explain the pseudocapacitance observed in RuO2 cathodes researchgate.netarxiv.orgnih.gov.

The surface phase diagram of RuO2(110) illustrates that the RuO4-(2x1) reconstruction is stable at higher oxygen partial pressures and lower temperatures, while the RuO2-(1x1) reconstruction forms at higher temperatures (e.g., ≥ 600 K) and lower oxygen pressures researchgate.net. Surface reconstruction can also be induced by water oxidation, with first-principles simulations revealing a facile Ru dissolution pathway on the RuO2(110) surface where the rate-determining step is the Ru surface reconstruction acs.org. This reconstruction can occur via a concerted water oxidation-induced mechanism with a reaction barrier below 1.0 eV at applied voltages above 1.5 V acs.org.

Defect Chemistry in this compound (Cation and Anion Vacancies)

Defects, including cation and anion vacancies, significantly influence the properties of this compound, particularly its electrocatalytic activity and stability acs.orgresearchgate.netresearcher.lifesci-hub.se.

Oxygen Vacancies (Anion Vacancies): Oxygen vacancies (OVs) are common anion defects in metal oxides, and their presence in RuO2 can significantly impact its performance acs.orgsci-hub.se. OVs prefer to be located at bridge oxygen sites on the RuO2(110) surface and the next-nearest-neighbor trans positions of surface RuO6 octahedra in pairs researcher.life. High concentrations of OVs can exhibit a continuous zigzag distribution in the (110) plane of RuO2 researcher.life. This distribution is often explained by the "heterovalent ion-oxygen exclusion principle," which considers charge repulsion between low-valent Ru and O researcher.life.

The introduction of oxygen vacancies can enhance the stability of RuO2 by suppressing the lattice oxygen mechanism (LOM) path during reactions like the oxygen evolution reaction (OER) researcher.lifenih.gov. For example, in RuO2-polytetrafluoroethylene (PTFE) composites, PTFE induces the generation of oxygen vacancies and stable RuO2/PTFE interfaces, which enhance OER activity and stability mdpi.comnih.gov. Oxygen-deficient RuO2 (RuO2-x) has demonstrated exceptional durability, enduring for hundreds of hours under specific current densities in acidic electrolytes acs.org. While OVs can improve stability, their direct impact on the intrinsic OER activity of specific Ru sites might be limited, as low-valent Ru sites can hinder the deprotonation of the second water molecule researcher.lifenih.gov.

Cation Vacancies (Ruthenium Vacancies): Cation vacancies, specifically ruthenium vacancies (Ru vacancies), also play a crucial role in the defect chemistry of RuO2 acs.orgrsc.org. These vacancies can be predominantly located on the surface of nanoparticles rsc.org. The presence of Ru vacancies in cation-deficient RuO2 (Ru1-xO2) can regulate the d-band center and optimize the adsorption energy of OER intermediates, thereby improving the intrinsic activity in OER acs.org. Ru1-xO2 has shown lower overpotentials compared to oxygen-deficient RuO2 acs.org.

The formation of cation vacancies can be favored under oxidizing conditions d-nb.info. In certain Ru-based catalysts, surface cation vacancies can form during the oxygen evolution reaction, which may suppress further leaching of Ru and other metals, contributing to long-term stability rsc.org. Defect engineering, involving the controlled introduction of both cation and anion vacancies, is a promising strategy to achieve high-performance RuO2 electrocatalysts acs.orgsci-hub.se.

Interface Characterization in this compound Composites

Interface characterization in this compound composites is crucial for understanding the synergistic and interfacial effects that enhance catalytic activity and stability mdpi.commdpi.com. Techniques beyond HRTEM, such as X-ray Photoelectron Spectroscopy (XPS) and Electron Energy Loss Spectroscopy (EELS), are employed to probe the chemical and electronic interactions at these interfaces.

For instance, in RuO2-PTFE composites, the formation of stable RuO2/PTFE interfaces is critical for establishing a conductive network and enhancing performance mdpi.comnih.gov. XPS analysis can reveal the strong interaction at the interface, which leads to a higher valence state of Ru ions mdpi.com. This strong interaction can have a more significant impact on the valence state of Ru ions than oxygen vacancies alone mdpi.com.

In other composite systems, such as RuO2/TiO2 nanoheterostructures, interface interaction between RuO2 and TiO2, along with defects on RuO2 nanoparticles, can regulate the electronic structure of RuO2 mdpi.com. This regulation can shift the d-band center of Ru to a lower energy level, weakening the interaction between adsorbed oxygen species on Ru sites and thereby enhancing catalytic activity mdpi.com. The carrier material, like TiO2 with abundant oxygen vacancies, can significantly improve the OER activity and stability of the loaded RuO2 nanoparticles mdpi.com.

The formation of metal oxide interfaces, related to deposition processes, can be determined in Ru-RuO2 bilayer structures using methods like Spectroscopic Ellipsometry (SE) and X-Ray Reflectometry (XRR), in conjunction with TEM and Atomic Force Microscopy (AFM) iaea.org. These techniques collectively provide a comprehensive understanding of the structural, chemical, and electronic properties at the interfaces, which are vital for optimizing the performance of RuO2-based composite materials.

Computational and Theoretical Investigations of Ruthenium Iv Oxide

Elucidation of Electrochemical Reaction Mechanisms on Ruthenium(IV) Oxide

Theoretical Overpotential Calculations for Oxygen Evolution Reaction on this compound

Theoretical overpotential calculations for RuO₂ are frequently performed using Density Functional Theory (DFT) mdpi.comutwente.nlnih.govosti.govacs.org. A persistent challenge in theoretical studies has been the discrepancy between calculated and experimentally observed OER activities, with conventional DFT often predicting higher overpotentials for RuO₂ (e.g., approximately 0.6 eV off the peak of the OER volcano) osti.gov. Many DFT calculations tend to systematically overestimate OER overpotentials for RuO₂ nih.gov. The smallest theoretical overpotential based on the Adsorbate Evolution Mechanism (AEM) is estimated to be 0.37 V, largely due to scaling relationships between reaction intermediates rsc.org.

The presence of defects and the nature of surface termination significantly influence the theoretical overpotential. Zagalskaya et al. utilized DFT to investigate both the AEM and Lattice Oxygen Oxidation Mechanism (LOM) pathways on RuO₂. Their findings indicated that catalysts with lattice oxygen vacancies exhibited a higher overpotential compared to those with surface defects mdpi.com. The introduction of surface vacancies and dopants can also induce a shift in the OER mechanism from AEM to LOM, underscoring the sensitivity of RuO₂ to structural imperfections mdpi.com. Furthermore, theoretical studies suggest that surface defects formed during the dissolution of RuO₂ may contribute significantly to its OER activity, with some defect sites demonstrating superior performance, outperforming ideal (110) surfaces by nearly 0.5 eV osti.gov. For the RuO₂(110) surface, the calculated overpotential shows remarkable insensitivity to the precise mix of oxygen (O) and hydroxyl (OH) coverage, with the exception of a fully OH-covered surface acs.org.

The magnetic state of RuO₂ also plays a crucial role in its OER performance. While historically considered non-magnetic (NM), RuO₂ is now established as anti-ferromagnetic (AFM) at room temperature utwente.nl. DFT+U calculations have shown that the AFM RuO₂(110) surface consistently yields a low overpotential, typically in the range of 0.4–0.5 V, irrespective of the O versus OH coverage (excluding a 100% OH-covered surface) utwente.nlacs.org. In contrast, the NM RuO₂(110) surface exhibits a considerably higher overpotential of approximately 0.7 V for mixed O/OH terminations utwente.nl. This highlights that the magnetic moment of RuO₂ is an important factor contributing to its low overpotential and its reduced sensitivity to surface coverage utwente.nl.

Doping and material modification strategies have also been explored computationally to optimize OER activity. For instance, co-modification of Ru/Se on RuO₂ has been shown to reduce the adsorption free energy of *OOH intermediates, leading to excellent electrocatalytic performance with low overpotential mdpi.com. Nb-doped RuO₂ (Nb₀.₁Ru₀.₉O₂) achieved a low overpotential of 168 mV mdpi.com. The incorporation of barium (Ba) anchored sulfate (B86663) and tungsten (W) into RuO₂ (Ba₀.₃(SO₄)δW₀.₂Ru₀.₅O₂₋δ) resulted in a low overpotential of 206 mV, a strategy guided by DFT predictions to prevent oxygen vacancy formation and reduce overpotential nih.gov. Ruthenium vacancies on ultra-thin RuO₂ nanosheets significantly lowered the energy consumption for key reaction intermediates, enhancing catalytic activity and yielding an overpotential of 199 mV at 10 mA cm⁻² rsc.org. Atomically dispersed ruthenium on α-MnO₂ demonstrated an activity as low as 161 mV at 10 mA cm⁻² rsc.org. In comparative DFT simulations, Ru₀.₅Ir₀.₅O₂ exhibited the lowest OER overpotential (0.36 V) compared to C-IrO₂ (1.00 V) and C-RuO₂ (0.81 V) nih.gov.

Table 1: Representative Theoretical Overpotentials for OER on this compound and Related Materials

| Catalyst/Condition | Theoretical Overpotential (V) | Reference | Notes |

| Ideal RuO₂ (AEM) | 0.37 (minimum) | rsc.org | Limited by scaling relationships. |

| NM RuO₂(110), mixed O/OH | ~0.7 | utwente.nl | Non-magnetic configuration. |

| AFM RuO₂(110), various O/OH | 0.4–0.5 | utwente.nlacs.org | Anti-ferromagnetic configuration. |

| RuO₂ (lattice oxygen vacancies) | Higher than surface defects | mdpi.com | Compared to surface defects. |

| Ru₀.₅Ir₀.₅O₂ | 0.36 | nih.gov | Lowest among C-IrO₂ (1.00 V) and C-RuO₂ (0.81 V). |

Investigation of Electron Correlation Effects in this compound

Electron correlation effects in ruthenium oxides, particularly this compound (RuO₂), have been investigated using Density Functional Theory plus U (DFT+U) calculations to understand their impact on OER activity acs.org. These studies reveal that modulating electron correlation can significantly influence the electronic structure and catalytic properties of RuO₂.

Increasing the Hubbard U parameter, which accounts for on-site Coulomb repulsion among Ru 4d-electrons, leads to a Mott metal–insulator transition in rutile RuO₂ acs.org. This transition is accompanied by a weakening of the metal–oxygen binding strength acs.org. Notably, the Mott insulating phase, achieved at U = 4 eV, exhibits a near-optimal binding strength, resulting in a substantially lower theoretical overpotential for the OER process acs.org.

The electronic ground state of RuO₂ changes with the applied U value. At U = 0 eV, the calculated ground state is metallic and nonmagnetic acs.org. When U is set to 2 eV, the material retains its metallic behavior, but the ruthenium moments prefer an antiferromagnetic alignment within the rutile unit cell acs.org. Further increasing U to 4 eV drives the system into a Mott insulating phase acs.org.

The adsorption energies of oxygenated intermediates, crucial for OER kinetics, are also affected by electron correlation. For U = 0 eV, the adsorption energy difference ΔG₂ (ΔG_O – ΔG_OH) is calculated to be 1.04 eV, which is considerably smaller than ΔG₃ (ΔG_OOH – ΔG_O) at 2.10 eV acs.org.

Experimental validation of these theoretical findings has shown that increasing the effective electron correlation in doped-rutile and pyrochlore (B1171951) ruthenium oxides enhances their intrinsic OER activity acs.org. Specifically, Mott insulating ruthenium oxides have been observed to outperform metallic RuO₂, demonstrating that effective electron correlation is a key factor governing the adsorption properties of Ru-based OER catalysts acs.org.

Table 2: Effect of Hubbard U on this compound Electronic Structure and OER Properties

| Hubbard U (eV) | Electronic State | Magnetic State | Metal–Oxygen Binding Strength | Theoretical Overpotential for OER |

| 0 | Metallic | Nonmagnetic | Stronger | Higher |

| 2 | Metallic | Antiferromagnetic | Weakening | Lowering |

| 4 | Mott Insulating | Antiferromagnetic | Near-optimal | Much Lower |

Defect Chemistry and Electronic Structure Modeling in this compound

The defect chemistry and electronic structure of this compound (RuO₂, PubChem CID: 14789) play a critical role in its performance as an electrocatalyst, particularly for the oxygen evolution reaction (OER). Understanding and modeling these aspects computationally, primarily through DFT, is essential for designing more efficient and stable catalysts.

RuO₂ is known to undergo dissolution during OER, and the resulting defect sites significantly influence its catalytic reactivity osti.gov. Theoretical studies have explored the role of various defects, such as oxygen vacancies and surface defects, in modifying the electronic structure and, consequently, the OER activity mdpi.comosti.govnih.gov. For instance, it has been shown that catalysts with lattice oxygen vacancies can lead to higher overpotentials compared to those with surface defects mdpi.com. The presence of oxygen vacancies not only creates abundant active sites but also optimizes the electronic properties of unsaturated five-coordinated sites adjacent to these vacancies, thereby enhancing catalytic activity rsc.org.

Computational modeling has revealed that the electronic structure of RuO₂ is highly susceptible to structural defects mdpi.com. For example, the introduction of surface vacancies and dopants can alter the OER mechanism itself mdpi.com. DFT calculations have been used to investigate the possibility that surface defects formed during dissolution are responsible for the observed OER activity of RuO₂, with some defect sites showing significantly improved activity compared to ideal surfaces osti.gov. The variations in reactivity are postulated to be due to differences in local electronic structure induced by these defects osti.gov.

Defect engineering strategies, guided by DFT predictions, aim to stabilize RuO₂ and improve its OER performance. For example, the deactivation mechanism of RuO₂ during acidic OER has been investigated using DFT, suggesting that lattice oxygen atoms on crystal grain edges are more prone to over-oxidation than those on lattice planes due to unsaturated coordination nih.gov. This understanding has led to strategies like oxyanion protection, where barium (Ba) anchored sulfate is used to prevent the formation of oxygen vacancies (V_o) on the RuO₂ surface by forming coordination-saturated lattice oxygen nih.gov. Such modifications are designed to influence the electronic structure and adsorption energies of intermediates, thereby enhancing stability and catalytic activity nih.gov.

The stability of RuO₂ is often hindered by the oxidative release of lattice oxygen, which can lead to the over-oxidation of Ru sites to soluble RuO₄ (PubChem CID: 61386) researchgate.net. This process is linked to the formation of oxygen vacancies at high oxidation potentials under acidic conditions nih.gov. Computational models help to elucidate how these vacancies expose adjacent ruthenium atoms to the electrolyte, making them susceptible to over-oxidation and leading to crystal structure collapse nih.gov. Strategies like co-doping with elements such as tungsten (W) and erbium (Er) into the RuO₂ lattice have been explored to enhance acidic OER stability by forming strong metal-oxygen bonds that suppress over-oxidation of lattice oxygen nih.gov.

Electrocatalytic Applications of Ruthenium Iv Oxide

Oxygen Evolution Reaction (OER) Electrocatalysis by Ruthenium(IV) Oxide

The oxygen evolution reaction is a complex four-electron transfer process that often limits the efficiency of water splitting. RuO₂ stands out due to its excellent electrocatalytic activity and adaptability across various pH levels. mdpi.com

This compound exhibits high intrinsic OER activity, making it a leading candidate for acidic OER catalysis. mdpi.com Various modifications and composite structures of RuO₂ have demonstrated impressive performance, often characterized by low overpotentials at a current density of 10 mA cm⁻².

Table 1: OER Performance of this compound-Based Electrocatalysts in Acidic Media

| Catalyst Type | Overpotential at 10 mA cm⁻² (mV) | Stability/Durability | Reference |

| Commercial RuO₂ | 221, 291 | - | nih.govaalto.fi |

| Acid-treated RuO₂/Co₃O₄ nanostructure | 152 | 150 h with 0.67 mV·h⁻¹ degradation rate | aalto.fiacs.org |

| W₀.₂Er₀.₁Ru₀.₇O₂-δ | 168 | 500 h | mdpi.com |

| Ru-RuO₂-NC heterostructure | 176 | >80 h at 10 mA cm⁻² | bohrium.com |

| RuO₂/WO₃ inverse opals (IOs) | 180 | 100 h continuous test | sciopen.com |

| Defect-rich ultra-thin RuO₂ nanosheets | 199 | - | rsc.org |

| Bi₀.₁₅Ru₀.₈₅O₂ | 200 | >100 h | eurekalert.orgcjcatal.com |

| Sr₀.₁RuOₓ | 201 | 240 h without obvious attenuation | rsc.org |

| Ga-RuO₂ | 203 | 500 h | researchgate.net |

| RuO₂@C | 210 | Outstanding electrochemical stability | sci-hub.se |

| RuO₂-PTFE | 219 | 800 h at 1.50 V (PEMWE system) | mdpi.com |

| Si-RuO₂-0.1 | 226 | - | nih.gov |

| HP-RuOₓ (oxygen-defective) | 237 | 90 mV potential increase after 140 h at 100 mA cm⁻² | rsc.org |

Defect engineering is a powerful strategy to enhance the activity and stability of RuO₂ for OER. This approach involves introducing or regulating defects such as oxygen vacancies, missing atoms, or surface adsorbates, which can modify the electronic structure, surface active sites, and proton transfer capabilities of the catalyst. mdpi.com

Oxygen vacancies, for instance, can provide additional active sites and strengthen the interaction between the catalyst and oxygen molecules. mdpi.com The introduction of defects can also alter the lattice structure and electronic transport properties of RuO₂. mdpi.com

Specific examples of successful defect engineering include:

Na-doped amorphous/crystalline multi-phase RuO₂ (a/c-RuO₂) with oxygen vacancies : This material demonstrated exceptional acid and oxidation resistance, leading to significant electrocatalytic stability. The Na doping and oxygen vacancies weaken the chemical bond between oxygen-containing intermediates and the RuO₂ surface, thereby reducing the OER activation barrier. mdpi.com

Defect-based RuO₂/TiO₂ nanoheterostructure : This heterostructure regulates the electronic structure of RuO₂, the interface interaction between RuO₂ and TiO₂, and defects on RuO₂ nanoparticles, exposing a large number of active sites. The TiO₂ carrier with abundant oxygen vacancies significantly improves the OER activity and stability of the loaded RuO₂ nanoparticles. mdpi.com

Co-doped RuO₂ nanorod electrocatalyst : Enriched with oxygen vacancies, this catalyst showed greatly improved OER performance in acidic solution, achieving an overpotential of only 169 mV at 10 mA/cm². sci-hub.se

Defect-rich ultra-thin RuO₂ nanosheets : The presence of Ru vacancies on the surface of these nanosheets significantly weakens the binding energy of O* relative to OOH, reducing the energy cost for the transformation from O to OOH* and dramatically enhancing OER performance. rsc.orgresearchgate.net

Rh-doped RuO₂ : A synergistic strategy involving Rh doping and surface oxygen vacancies precisely regulates the OER reaction path via Ru–O–Rh active sites, boosting both intrinsic activity and stability. researchgate.net

Bismuth (Bi) doping : The introduction of Bi can increase the initial valence state of Ru in Bi₀.₁₅Ru₀.₈₅O₂, promoting the activation of Ru active sites and facilitating the reaction kinetics of acidic OER. Bi also strengthens electron interaction, contributing to structural stability. eurekalert.orgcjcatal.com

Strontium (Sr) doping : By introducing Sr heteroatoms into the RuO₂ lattice, the oxidation state of Ru species and oxygen vacancies can be regulated, leading to excellent OER activity. rsc.org

Oxygen vacancies in RuO₂ : These vacancies preferentially locate at bridge oxygen sites on the RuO₂(110) surface and can improve the stability of RuO₂ by suppressing the lattice oxygen mechanism (LOM) pathway. nih.govacs.org

Cation vacancies (Ru vacancies) in Ru₁-ₓO₂ : These defects modulate the d-band center and optimize the adsorption energy of OER intermediates, thereby augmenting the intrinsic OER activity. acs.org

The morphology and nanostructure of this compound electrocatalysts play a significant role in their OER performance by influencing the availability of active sites and facilitating mass and electron transport. mdpi.com

Unique Morphology Design : Tailored morphologies can provide a rich source of active sites for oxygen-containing species. mdpi.com

Hierarchical Porous Carbon-Supported RuO₂ (RuO₂/PC) Nanostructures : These structures offer a conductive platform for RuO₂ nanoparticles, which facilitates electron transfer and mass transport. They also provide a larger electrocatalytic surface area, exposing more active sites, and enhancing the acid resistance and structural stability of the catalyst. mdpi.com

Crystallinity and Crystal Facets : The specific crystallinity and crystal facets of RuO₂ materials are crucial in regulating the local structure of surface adsorption sites, which directly impacts their OER catalytic behaviors. sci-hub.se

Core-Shell Structures : These architectures can significantly improve electron transport within the catalyst, contributing to enhanced OER activity. rsc.org For example, nanostructured acid-treated RuO₂/Co₃O₄, with its intimate heterogeneous interface, demonstrated a low overpotential of 152 mV, highlighting the importance of nanostructure and interfacial engineering in achieving superior acidic OER catalyst design. aalto.fiacs.org

To address this critical issue, various strategies have been developed to enhance the stability of RuO₂-based OER electrocatalysts:

Material Engineering : Approaches such as heterostructure construction, atomic doping, defect engineering, and substrate engineering are employed to improve both activity and stability. mdpi.com

Na-doped amorphous/crystalline multi-phase RuO₂ (a/c-RuO₂) : This material, with its engineered oxygen vacancies, has shown exceptional resistance to acid and oxidation, contributing to outstanding electrocatalytic stability. mdpi.com

Doping with specific elements :

W₀.₂Er₀.₁Ru₀.₇O₂-δ : This electrocatalyst has demonstrated remarkable stability, operating for 500 hours in acidic electrolytes. mdpi.com

Ru₀.₅Ir₀.₅O₂ : This bimetallic oxide catalyst exhibited good stability over 618.3 hours of operation, with a low mean overpotential increase of 0.102 mV h⁻¹. The Ru-O-Ir local structure in this material is crucial for stabilizing the Ru centers. nih.gov

Bi-doped RuO₂ (Bi₀.₁₅Ru₀.₈₅O₂) : This catalyst showed long-term stability exceeding 100 hours. eurekalert.orgcjcatal.com

Sr₀.₁RuOₓ : This strontium-doped catalyst operated for 240 hours at 10 mA cm⁻² without significant performance degradation. rsc.org

Rh-RuO₂ : This material exhibited an impressive 99.2% activity retention over 700 hours at 50 mA cm⁻². researchgate.net

Interface Engineering :

RuO₂/PC nanostructure : The porous carbon support in this nanostructure enhances the acid resistance and structural stability of RuO₂. mdpi.com

RuO₂-PTFE catalyst : This polymer-supported catalyst maintained a cell voltage of 1.50 V for 800 hours at 10 mA cm⁻² in a PEMWE system. Its enhanced stability is partly attributed to a lower involvement of lattice oxygen in the OER process, favoring the adsorbate evolution mechanism (AEM). mdpi.com

Acid-treated RuO₂/Co₃O₄ : This nanostructured catalyst maintained good stability for 150 hours with a low degradation rate of 0.67 mV·h⁻¹. aalto.fiacs.org

Defect Control : While defective RuO₂ can exhibit high initial activity, it can also accelerate dissolution. Strategies aimed at shifting the OER mechanism towards the AEM pathway are crucial for improving durability. mdpi.com Oxygen vacancies, when strategically introduced, can improve the stability of RuO₂ by suppressing the undesirable lattice oxygen mechanism (LOM) path. nih.govacs.org

The oxygen evolution reaction on RuO₂ can proceed via two primary mechanisms: the Adsorbate Evolution Mechanism (AEM) and the Lattice Oxygen Mechanism (LOM). Understanding these mechanisms is critical for designing more efficient and stable catalysts. mdpi.comresearchgate.netacs.org

Adsorbate Evolution Mechanism (AEM) : This is the traditional OER pathway, typically involving four synergistic proton-electron transfer reactions occurring at active metal sites. mdpi.com The process involves oxygen-containing adsorption intermediates such as hydroxyl groups (OH), oxygen radicals (O), and oxyhydroxide groups (OOH*). mdpi.com The OER activity in AEM is strongly correlated with the adsorption energy of these intermediates. However, scaling relationships among various reaction intermediates in AEM can limit the potential for significant activity improvement. mdpi.com

Lattice Oxygen Mechanism (LOM) : In contrast, the LOM pathway involves the direct participation of lattice oxygen from the catalyst structure. mdpi.comresearchgate.netacs.orgutoronto.ca This mechanism is often kinetically favorable, leading to high intrinsic OER activity. researchgate.net However, the involvement of lattice oxygen can lead to the formation of soluble RuO₄, which causes the collapse of the crystal structure and accelerates the leaching of active Ru species, resulting in poor catalyst stability. mdpi.comchinesechemsoc.orgresearchgate.netutoronto.ca RuO₂ electrocatalysts frequently follow the LOM pathway, which explains their high initial activity but often limited long-term stability. sci-hub.seresearchgate.net

Influence of Defect Engineering on Mechanism :

The introduction of surface vacancies and dopants in RuO₂ can influence the predominant OER mechanism. While some studies suggest a shift towards LOM, others indicate that strategically introduced oxygen vacancies can suppress LOM and promote the AEM pathway, leading to improved stability. mdpi.commdpi.comrsc.orgnih.govacs.org

Interface coupling, such as that between WO₃ and RuO₂, can facilitate a switch in the OER pathway from LOM to AEM, thereby decreasing the reaction energy barrier. sciopen.com

Bias-induced oxygen vacancies in ruthenium-based pyrochlore (B1171951) oxides (e.g., Y₂Ru₂O₇) can drive a transition from the AEM to an Oxide Path Mechanism (OPM), optimizing adsorption energies. researchgate.net

A weakened metal-oxygen covalency can enhance catalyst stability by inhibiting the LOM pathway. researchgate.net

Density functional theory (DFT) calculations are extensively used to elucidate the reaction pathways and the precise role of structural defects in influencing the OER mechanism on RuO₂. mdpi.comrsc.orgrsc.orgresearchgate.netnih.govacs.orgresearchgate.netresearchgate.netgithub.io Some theoretical models suggest that the formation of OOH* on adsorbed O* limits the reaction rate on RuO₂. case.edu

Hydrogen Evolution Reaction (HER) Electrocatalysis by this compound

While this compound is predominantly known for its OER activity, it also shows promise in the hydrogen evolution reaction (HER), particularly in certain forms and composite structures.

Hydrous RuO₂ Nanoparticles : These nanoparticles have demonstrated higher activity for HER compared to commercial Pt catalysts. researchgate.net This highlights the bifunctional nature of RuO₂ when synthesized with specific hydration levels. researchgate.net

Ru-based Nanomaterials : Generally, Ru-based nanomaterials are highly active for HER. However, a challenge in neutral media is their weak water adsorption and splitting ability, which can hinder the adsorption of intermediates on active sites. bohrium.com

Proximity Effect in Ru/RuO₂-TiO₂ Nanocatalysts : A novel concept involving the "proximity effect" has been introduced, where adjacent Ru and RuO₂ nanoparticles coupled on TiO₂ (Ru/RuO₂-TiO₂) synergistically promote water molecule adsorption and splitting. This significantly enhances HER performance. bohrium.com

This Ru/RuO₂-TiO₂ catalyst achieved remarkably low overpotentials at 10 mA cm⁻²: 52.7 mV in neutral, 16.0 mV in acidic, and 16.4 mV in alkaline media. bohrium.com

Its mass activity in neutral media was reported to be 320 times higher than commercial Ru/C and 117 times higher than Pt/C at an overpotential of 100 mV. bohrium.com

Ir Single-Atom Doped RuO₂ (IrSA/RuO₂) : This material exhibited excellent HER activity in alkaline media, with an overpotential of only 37 mV at 10 mA cm⁻², outperforming commercial Pt/C (39 mV). It also demonstrated superior catalytic activity and stability in acidic media. rsc.org

RuO₂/Co₃O₄ Heterostructure : This heterostructure has also shown superior electrocatalytic activity for HER in acidic media. bohrium.com

HER Mechanism on RuO₂ Electrodes : Studies on RuO₂ electrodes in alkaline solutions have reported a Tafel slope of -127 ±6 mV/dec and an exchange current density of 0.12 mA/cm² (geometrical surface area) in 0.025 M HNO₃. In a 0.05 M acetate (B1210297) buffer at pH 4.6, the values were -174 ±11 mV/dec and 0.09 mA/cm², respectively. researchgate.net The Volmer-Heyrovsky-Tafel mechanism is often considered for HER on RuO₂ in alkaline solutions. researchgate.net

Ruthenium Iv Oxide in Advanced Energy Storage Systems

Supercapacitors and Pseudocapacitive Charge Storage in Ruthenium(IV) Oxide

This compound is a leading pseudocapacitive material due to its ability to undergo fast, reversible Faradaic reactions, which significantly contribute to charge storage beyond the electrical double-layer capacitance observed in conventional carbon-based supercapacitors materialsciencejournal.orgscientificarchives.comiaamonline.org.

Pseudocapacitance Behavior of Hydrous this compound

Hydrous this compound (RuO₂·nH₂O) exhibits remarkable pseudocapacitive behavior, characterized by reversible redox transitions involving mixed electron/proton exchange between the active sites of the oxide and the electrolyte solution materialsciencejournal.orgscientificarchives.comacs.org. This mechanism is often represented by the following reversible reaction: RuO₂ + yH⁺ + ye⁻ ⇌ RuO₂₋y(OH)y (0 ≤ y ≤ 2) materialsciencejournal.org.

This process allows for a significant amount of charge storage, with hydrous RuO₂ demonstrating a proton-electron mixed-conductive nature scientificarchives.comacs.org. The electrochemical properties, including optimal charge storage, are highly dependent on the amount of water incorporated into its structure. For instance, optimum pseudocapacitance is achieved when RuO₂·xH₂O is heated at approximately 150°C, yielding a compound with x ≈ 0.5 scientificarchives.com. Studies using joint density functional theory (JDFT) have provided molecular-level insights, suggesting that hydrogen adsorption at low coverage explains the transition from double-layer to pseudocapacitive charge storage at low scan rates. As electrode voltage becomes more negative, increasing hydrogen coverage leads to surface-structure changes and higher capacitance, explaining the high pseudocapacitance of hydrous RuO₂ osti.gov.

Electrochemical Cycling Stability and Long Cycle Life of this compound Electrodes

This compound electrodes are known for their excellent electrochemical cycling stability and long cycle life, which are crucial for practical energy storage applications electrochemsci.orgmdpi.comrsc.org. For example, RuO₂/reduced graphene oxide (rGO) nanocomposite electrodes have demonstrated superior long-term cycling stability, retaining 89% of their initial capacitance after 10,000 cycles at a current density of 5 A/g, which is significantly better than pure RuO₂ (70% retention) mdpi.com. This enhanced stability is attributed to the synergistic effect between RuO₂ and rGO, which provides a stable three-dimensional conductive network and shorter electron transport paths mdpi.com. Another study reported RuOₓ films showing minimal changes in electrochemical characteristics over 1.5 billion cycles of constant current pulsing nih.gov.

Factors Influencing Specific Capacitance and Energy Density of this compound

Several factors significantly influence the specific capacitance and energy density of this compound-based supercapacitors:

Hydration and Crystallinity: The gravimetric capacitance of RuO₂ is highly sensitive to its degree of hydration and crystallinity. Amorphous and hydrous RuO₂ generally exhibit higher capacitances compared to crystalline forms due to better proton conductivity and accessibility to active sites srce.hr. Optimal hydration (e.g., x ≈ 0.5 in RuO₂·xH₂O) is critical for maximizing charge storage scientificarchives.com.

Synthesis Method and Morphology: The preparation method plays a vital role in determining the morphology, surface area, and ultimately, the capacitive performance. For instance, electrochemically deposited crystalline RuO₂ nanograins have shown specific capacitances of 498 F/g at a scan rate of 5 mV/s electrochemsci.org. Binder-free hollow hydrous ruthenium dioxide nanotubes fabricated on a Ti substrate exhibited a specific capacitance of 745 F/g at 32 A/g materialsciencejournal.org.

Composite Formation: Combining RuO₂ with high surface area carbonaceous materials like graphene or carbon nanotubes can significantly enhance specific capacitance and stability materialsciencejournal.orgscientificarchives.commdpi.comresearchgate.net. For example, a RuO₂/graphene sheet composite achieved a specific capacitance of 570 F/g for 38.3 wt% Ru content at 0.1 A/g, with 97.9% capacitance retention after 1000 cycles aip.org. The specific capacitance increases with the content of RuO₂ in the composite aip.org.

Electrolyte and Operating Conditions: The choice of electrolyte (e.g., H₂SO₄, KOH, neutral electrolytes) and operating temperature can influence performance. For example, hydrous Ru oxide supercapacitors in Nafion® NRE 211 separator showed a maximum energy density of 21.8 Wh/kg (31.2 Wh/kg for discharge to 0 V) and a specific capacitance that decreased linearly with decreasing temperature psu.edu.

Particle Size and Dispersion: Ultra-small RuO₂ quantum dots and uniform dispersion on carbonaceous materials contribute to higher specific capacitance and faster redox reactions scientificarchives.commdpi.com.

Table 1 summarizes some specific capacitance values for different RuO₂-based supercapacitor electrodes.

Table 1: Specific Capacitance of this compound-Based Supercapacitor Electrodes

| Electrode Material | Electrolyte | Current Density/Scan Rate | Specific Capacitance (F/g) | Cycling Stability (Retention after cycles) | Reference |

| RuO₂ quantum dots/rGO composite (37.98 wt.% RuO₂) | 1 M H₂SO₄ | 1 A/g | 1120 | 89% after 10,000 cycles at 5 A/g | mdpi.com |

| Pure RuO₂ (sputtered film, ~250 nm) | Phosphate (B84403) buffer saline | 0.2-ms cathodal pulse | 7.1 mC/cm² (charge injection capacity) | Minimal changes over 1.5 billion cycles | nih.gov |

| 10 wt% RuO₂/MWCNT composite | 1 M H₂SO₄ | Cyclic Voltammetry | Significantly higher than pristine MWCNT | Not specified | scientificarchives.com |

| Electrochemically deposited crystalline RuO₂ | 0.5 M H₂SO₄ | 5 mV/s | 498 | Stable for large number of cycles | electrochemsci.org |

| Hydrous RuO₂ (sol-gel) | 1 M H₂SO₄ | Not specified | 720 | Not specified | srce.hr |

| RuO₂/graphene sheet composite (38.3 wt% Ru) | Not specified | 0.1 A/g | 570 | 97.9% after 1000 cycles | aip.org |

| Hydrous Ru oxide (Nafion® NRE 211 separator) | Not specified | Not specified | 770 (at 40°C) | Not specified | psu.edu |

| RuO₂ on carbon nanofibers | 6 M KOH | 20 mA/cm² | 822 mF/cm² (aerial) | 94% after 5000 cycles | rsc.orgscispace.com |

Influence of this compound Film Thickness on Electrochemical Properties

The thickness of the this compound film significantly impacts its electrochemical properties, including charge storage capacity and electron transfer rates. Studies have shown that charge-injection capacity generally increases monotonically with film thickness nih.gov. For instance, sputtered RuOₓ films demonstrated an increase in charge-injection capacity from 4.41 ± 0.07 mC/cm² for 120 nm thick films to 11.3 ± 0.34 mC/cm² for 630 nm thick films nih.gov.

However, there can be an optimal thickness, as excessively thick films might become friable, affecting physical stability nih.gov. In some cases, increasing RuO₂ layer thickness has been observed to decrease voltammetric anode charge and increase charge transfer resistance researchgate.net. Conversely, to enhance capacitive properties and electrocatalytic activity, increasing the deposit load (which relates to film thickness) is essential mdpi.com. A thin film of 5.6 μm in thickness exhibited a high specific capacitance of 725 F/g with good cyclic stability researchgate.net.

This compound as Anode Materials for Lithium-Ion Batteries

This compound has garnered interest as an anode material for lithium-ion batteries due to its high theoretical capacity and good chemical stability mdpi.com.

Lithium Insertion and Conversion Mechanisms in this compound

The lithiation mechanism of this compound (RuO₂) in lithium-ion batteries involves a combination of intercalation and conversion reactions researchgate.netresearchgate.netacs.org.

Intercalation: Initially, lithium ions intercalate into the tetragonal RuO₂ lattice. This intercalation mechanism is operational until a 1:1 Li:Ru ratio is reached, forming an intermediate, metastable LiₓRuO₂ phase researchgate.netresearchgate.netacs.orgfsu.edu. This process involves the reversible accommodation of lithium ions within the host lattice with minimal disruption to the crystal structure researchgate.net.

Conversion Reaction: Following the intercalation phase, a conversion mechanism takes over. In this stage, the LiRuO₂ further lithiates, leading to the decomposition of the metal oxide into metallic ruthenium (Ru⁰) nanoparticles embedded in a lithium oxide (Li₂O) matrix researchgate.netresearchgate.netacs.orgfsu.edunih.gov. This conversion reaction can be represented as: RuO₂ + 4Li⁺ + 4e⁻ → Ru⁰ + 2Li₂O researchgate.netresearchgate.netacs.org

Computational studies, complemented by experimental work, have provided insights into these molecular mechanisms. It has been shown that RuO₂ nanoplates exhibit slow fading of capacity over multiple cycles, retaining approximately 76% of their original capacity after 20 cycles researchgate.netresearchgate.netacs.org. Furthermore, these studies predict a "superstoichiometric" capacity for RuO₂, meaning it can accommodate lithium beyond the theoretical 4:1 Li:Ru ratio. This additional capacity is attributed to extra lithium atoms residing at the interface between the Ru metal and Li₂O researchgate.netacs.org. The large volume changes associated with conversion reactions in metal oxides are a common challenge, which researchers address by designing nanostructured materials to improve capacity retention and mitigate these effects mdpi.comnih.gov.

Table 2: Electrochemical Performance of this compound as LIB Anode Material

| Material | Capacity (mAh/g) | Cycle Life (Retention after cycles) | Mechanism | Reference |

| RuO₂ nanoplates | Not specified | 76% after 20 cycles | Intercalation followed by conversion | researchgate.netresearchgate.netacs.org |

| Ge/RuO₂ nanocomposite | 471 (after 90 cycles) | Higher retention than Ge/GeO₂ NPs | Rutile-type RuO₂ prevents large volume changes | mdpi.com |

| RuO₂ (theoretical discharge capacity) | 806 | Not specified | Conversion reaction | researchgate.net |

| RuO₂ (hierarchical columnar nanostructures) | 932 | Significant improvement vs. Li/Li⁺ | Intercalation and conversion | researchgate.net |

Electrochemical Activity and Capacity Retention of this compound Anodes

This compound exhibits notable electrochemical activity and capacity retention, making it a valuable material for anode applications in energy storage devices. RuO2 is extensively investigated for its use in electrochemical energy storage systems, specifically as anodes for lithium batteries and in supercapacitors mdpi.com.

Studies have demonstrated that RuO2 nanoplates exhibit slow capacity fading over multiple cycles, maintaining 76% of their initial capacity after 20 cycles in lithium-ion batteries researchgate.net. In nanocomposite forms, such as Ge/RuO2, the material has shown superior performance; a Ge/RuO2 nanocomposite maintained a discharge capacity of 471 mAh/g after 90 cycles, significantly higher than Ge/GeO2 nanoparticles at 211 mAh/g, and displayed enhanced capacity retention mdpi.comnih.gov. The rutile-type structure of RuO2 contributes to its good cycle stability and capacity retention by mitigating large volume changes during electrochemical cycling mdpi.com.

Furthermore, ruthenium oxide-coated carbon nanofibers/nickel foam, when utilized as an anode material for lithium secondary batteries, achieved a high retention rate of 47.4% after 30 cycles, thereby improving efficiency and extending the lifespan of the batteries advanceseng.com. The theoretical specific capacitance of RuO2 is remarkably high, ranging from 1400 to 2000 F/g, underscoring its potential for high-performance energy storage researchgate.net. Doping RuO2 with palladium (Pd) has further amplified its electrochemical performance; Pd-doped RuO2 demonstrated a specific capacitance of approximately 1163 F/g, a substantial increase compared to undoped RuO2 (approximately 79 F/g), and exhibited superior stability with only a 5% decay in specific capacitance as the scan rate increased acs.org. Similarly, a composite of ultra-fine ruthenium oxide quantum dots and reduced graphene oxide (RuO2/rGO) achieved a specific capacitance of 1120 F/g at 1 A/g and maintained excellent cycling stability with 89% retention after 10,000 cycles mdpi.com.

The following table summarizes some key electrochemical performance data for this compound in various anode configurations:

| Material Configuration | Specific Capacitance (F/g or mAh/g) | Current Density / Scan Rate | Capacity Retention (%) | Number of Cycles | Reference |

| RuO2 Nanoplates (Li-ion anode) | 875 mAh/g (initial discharge) | 0.10 V | 76% | 20 | researchgate.net |

| Ge/RuO2 Nanocomposite (Li-ion anode) | 471 mAh/g | 0.1 A/g | Higher than Ge/GeO2 NPs | 90 | mdpi.comnih.gov |

| RuO2-coated Carbon Nanofibers/Ni Foam (Li secondary battery anode) | N/A | N/A | 47.4% | 30 | advanceseng.com |

| Pd-doped RuO2 (x=0.17) | ~1163 F/g | Various scan rates | 95% (decay from 10-100 mV/s) | N/A | acs.org |

| Undoped RuO2 | ~79 F/g | Various scan rates | N/A | N/A | acs.org |

| RuO2/rGO Composite (RG-2, 38 wt.% RuO2) | 1120 F/g | 1 A/g | 89% | 10,000 | mdpi.com |

| RuO2 Thin Film (KOH electrolyte) | 581 F/g | N/A | N/A | N/A | researchgate.net |

| Hydrous RuO2·nH2O Thin Film | 192 F/g | 20 mV/s | 95% (Coulombic efficiency) | N/A | ias.ac.in |

| RuO2 Film Electrode (spray deposited) | 741 F/g | 0.5 A/g | 87.66% | 3000 | bohrium.com |

Advanced Electrochemical Characterization Techniques for this compound in Energy Storage

Advanced electrochemical characterization techniques are crucial for understanding the performance and mechanisms of this compound in energy storage applications. Cyclic voltammetry (CV), galvanostatic charge-discharge (GCD) analysis, and electrochemical impedance spectroscopy (EIS) are widely employed to evaluate the electrochemical behavior of RuO2 electrodes mdpi.combohrium.combohrium.comjos.ac.cn.

Cyclic Voltammetry (CV) and Galvanostatic Charge-Discharge Analysis

Cyclic Voltammetry (CV) is a potentiodynamic electrochemical measurement technique used to assess the capacitive performance and redox reactions of electrode materials by sweeping the potential and measuring the resulting current acs.org. The area enclosed by the CV curve is indicative of the charge storage capacity of the electrode material advanceseng.comacs.org. For instance, a study on sol-gel prepared spin-coated ruthenium oxide thin film electrodes demonstrated good capacitive behavior through CV analysis, achieving a maximum specific capacitance of 581 F/g when using KOH as an electrolyte researchgate.net. Another investigation revealed that hydrous RuO2·nH2O thin films exhibited a maximum specific capacitance of 192 F/g at a scan rate of 20 mV/s in a 0.5M H2SO4 electrolyte ias.ac.in.

Galvanostatic Charge-Discharge (GCD) analysis, also known as galvanostatic charging with potential limitation, involves applying a constant current and monitoring the voltage response over time, providing insights into the charge-discharge characteristics, specific capacitance, and energy/power densities chalmers.se. GCD curves typically display pseudocapacitive behavior, where longer charge-discharge times correlate with higher capacitance bohrium.com. Research on hydrous RuO2·nH2O films indicated a specific power of 1.5 kW/kg and a specific energy of 41.6 Wh/kg with a 95% coulombic efficiency ias.ac.in. For spray-deposited RuO2 film electrodes, a specific capacitance of 741 F/g was observed at a current density of 0.5 A/g from GCD profiles bohrium.com. In the case of RuO2 nanoplates, the first discharge cycle yielded a total capacity of 875 mAh/g at 0.10 V, with a retention of 647 mAh/g (76%) after 20 cycles researchgate.net. A RuO2/rGO composite demonstrated a specific capacitance of 1120 F/g at 1 A/g and 937 F/g at 10 A/g mdpi.com.

Electrochemical Impedance Spectroscopy (EIS) of this compound Electrodes

Electrochemical Impedance Spectroscopy (EIS) is a powerful technique used to investigate the electrical and electrochemical properties of electrode materials, including resistance, capacitance, and charge transfer kinetics nih.gov. EIS measurements typically involve applying a small alternating current (AC) signal over a range of frequencies and measuring the impedance response. Nyquist plots, a common representation of EIS data, are used to compare different materials nih.gov. The diameter of the semicircle observed in the high-frequency region of a Nyquist plot represents the bulk membrane resistance (Rb) nih.gov. A smaller bulk resistance is often associated with more porous electrode materials, facilitating better ion transport nih.gov.

EIS measurements consistently confirm the capacitive behavior of RuO2 electrodes, typically showing a straight line at low frequencies (characteristic of capacitive behavior) and a brief kinetic arc at high frequencies (related to charge transfer processes) researchgate.net. For instance, a porous RuO2 electrode (R3) demonstrated a lower charge transfer resistance, which is beneficial for facilitating ion access and surface redox reactions bohrium.com. The impedance characteristics of RuO2 can be further improved when composited with other metal oxides, such as manganese oxide jos.ac.cn. Furthermore, EIS is employed to evaluate the proton and electron conductivity in hydrous ruthenium oxides, providing insights into the fundamental mechanisms contributing to their large capacitance nih.govacs.org.